molecular formula C18H30O3 B14414887 4-Methoxy-4-methyl-1-phenyldecane-1,3-diol CAS No. 84022-30-0

4-Methoxy-4-methyl-1-phenyldecane-1,3-diol

Cat. No.: B14414887
CAS No.: 84022-30-0
M. Wt: 294.4 g/mol
InChI Key: DKYWXAGKZQLMBG-UHFFFAOYSA-N
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Description

4-Methoxy-4-methyl-1-phenyldecane-1,3-diol is an organic compound with the molecular formula C18H28O3 It is characterized by the presence of a methoxy group, a methyl group, and a phenyl group attached to a decane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-4-methyl-1-phenyldecane-1,3-diol typically involves multi-step organic reactions. One common method includes the alkylation of a phenyl group followed by the introduction of methoxy and methyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium or platinum may be employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-4-methyl-1-phenyldecane-1,3-diol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) to yield alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like sodium methoxide (NaOCH3) or sodium hydride (NaH).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: H2 with Pd/C, lithium aluminum hydride (LiAlH4).

    Substitution: NaOCH3 in methanol, NaH in THF.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of methoxy, ethoxy, or other alkoxy groups.

Scientific Research Applications

4-Methoxy-4-methyl-1-phenyldecane-1,3-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism by which 4-Methoxy-4-methyl-1-phenyldecane-1,3-diol exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological responses. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-4-methyl-1-phenyldecane-1,3-dione: Similar structure but with a ketone group instead of a diol.

    1-Phenyldecane: Lacks the methoxy and methyl groups, simpler structure.

    4-Methoxy-1-phenyldecane: Similar but lacks the methyl group at the 4-position.

Uniqueness

4-Methoxy-4-methyl-1-phenyldecane-1,3-diol is unique due to the presence of both methoxy and methyl groups along with a phenyl group on a decane backbone. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

84022-30-0

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

IUPAC Name

4-methoxy-4-methyl-1-phenyldecane-1,3-diol

InChI

InChI=1S/C18H30O3/c1-4-5-6-10-13-18(2,21-3)17(20)14-16(19)15-11-8-7-9-12-15/h7-9,11-12,16-17,19-20H,4-6,10,13-14H2,1-3H3

InChI Key

DKYWXAGKZQLMBG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)(C(CC(C1=CC=CC=C1)O)O)OC

Origin of Product

United States

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